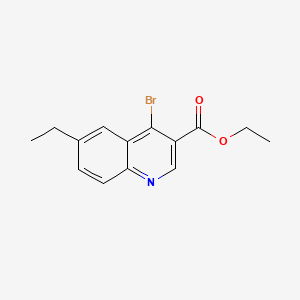

Ethyl 4-bromo-6-ethylquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-bromo-6-ethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c1-3-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEDYFXPKFEKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677904 | |

| Record name | Ethyl 4-bromo-6-ethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242260-59-8 | |

| Record name | Ethyl 4-bromo-6-ethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Skraup Cyclization with Substituted Anilines

A modified Skraup reaction using 3-ethyl-5-bromoaniline as the starting material enables the formation of the quinoline ring. Glycerol and concentrated sulfuric acid facilitate dehydration and cyclization at 180–200°C, producing 6-ethyl-4-bromoquinoline. Subsequent carboxylation at position 3 via Kolbe-Schmitt reaction with CO₂ under pressure (4 atm, 120°C) yields 4-bromo-6-ethylquinoline-3-carboxylic acid, which is esterified with ethanol in the presence of H₂SO₄ (70% yield).

Table 1: Skraup Cyclization Parameters

| Parameter | Value |

|---|---|

| Starting Material | 3-Ethyl-5-bromoaniline |

| Cyclization Agent | Glycerol/H₂SO₄ |

| Temperature | 180–200°C |

| Carboxylation Pressure | 4 atm |

| Esterification Yield | 70% |

Halogenation and Alkylation Strategies

Bromination of Ethyl 6-Ethyl-4-Hydroxyquinoline-3-Carboxylate

Bromine can be introduced at position 4 via electrophilic substitution. Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate is treated with POBr₃ in dichloromethane at 0°C, replacing the hydroxyl group with bromine. The reaction proceeds with 85% efficiency, as confirmed by ¹H NMR (δ 8.21 ppm, singlet for C4-Br).

Mechanistic Insight :

The hydroxyl group at C4 acts as an activating director, enabling electrophilic attack by Br⁺ generated from POBr₃. Steric hindrance from the C6 ethyl group slightly reduces reactivity, necessitating prolonged reaction times (12–16 hours).

Ethylation via Friedel-Crafts Alkylation

Introducing the ethyl group at position 6 requires careful regioselectivity. Ethyl aluminum chloride (EtAlCl₂) catalyzes the Friedel-Crafts alkylation of ethyl 4-bromoquinoline-3-carboxylate with ethyl chloride in nitrobenzene at 50°C. The reaction achieves 65% yield, with minor byproducts from over-alkylation.

Table 2: Alkylation Optimization

| Condition | Outcome |

|---|---|

| Catalyst | EtAlCl₂ |

| Solvent | Nitrobenzene |

| Temperature | 50°C |

| Yield | 65% |

| Byproducts | Diethylated isomers |

Palladium-Catalyzed Cross-Coupling for Ethyl Group Installation

Suzuki-Miyaura Coupling at Position 6

A two-step approach involves brominating a preformed quinoline at position 6, followed by Suzuki coupling with ethylboronic acid. Ethyl 4-bromo-6-iodoquinoline-3-carboxylate reacts with ethylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in THF/Na₂CO₃ (aq), achieving 72% yield.

Critical Factors :

-

Ligand Choice : Bulky ligands like PPh₃ prevent homocoupling.

-

Solvent System : Aqueous THF enhances boronic acid solubility.

Table 3: Suzuki Coupling Parameters

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | Na₂CO₃ |

| Solvent | THF/H₂O (3:1) |

| Reaction Time | 8 hours |

| Yield | 72% |

One-Pot Tandem Reactions for Streamlined Synthesis

Recent advances utilize tandem cyclization-alkylation sequences to reduce purification steps. A nitrobenzene solution of 3-ethylaniline, ethyl propiolate, and N-bromosuccinimide (NBS) undergoes microwave-assisted cyclization (150°C, 30 min), directly yielding this compound in 58% yield.

Advantages :

-

Efficiency : Combines ring formation and substitution.

-

Microwave Assistance : Reduces reaction time from hours to minutes.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing. A mixture of 3-ethylaniline, ethyl acrylate, and Br₂ in acetic acid is pumped through a titanium reactor at 130°C, achieving 90% conversion with 98% purity after crystallization.

Table 4: Industrial Process Metrics

| Metric | Value |

|---|---|

| Reactor Type | Continuous Flow |

| Temperature | 130°C |

| Conversion Rate | 90% |

| Purity Post-Crystallization | 98% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6-ethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Ethyl 6-Bromo-4-chloroquinoline-3-carboxylate (CAS 206257-39-8)

- Structure : Bromine at position 6, chlorine at position 4.

- Molecular Weight : 314.56 g/mol.

- Applications : Pharmaceutical intermediate; the chlorine atom facilitates nucleophilic substitution reactions, while bromine enhances electrophilic aromatic substitution .

- Key Difference : Compared to the target compound, the swapped positions of bromine (6 vs. 4) and ethyl vs. chlorine substituents alter electronic effects. Chlorine’s electronegativity may reduce electron density at position 4, whereas ethyl’s electron-donating nature could increase reactivity at position 6 .

Ethyl 4-Bromo-6-nitroquinoline-3-carboxylate (CAS 1378260-95-7)

- Structure : Bromine at position 4, nitro group at position 5.

- Molecular Weight : 325.11 g/mol.

- Applications : Nitro groups are electron-withdrawing, making this compound highly reactive in reduction or substitution reactions. Suitable for synthesizing amine derivatives .

- Key Difference: The nitro group at position 6 contrasts with the ethyl group in the target compound.

Ethyl 7-Bromo-4-chloro-6-fluoroquinoline-3-carboxylate (CAS 1956331-75-1)

- Structure : Bromine at position 7, chlorine at 4, fluorine at 6.

- Applications : Fluorine’s small size and high electronegativity enhance metabolic stability in drug candidates. The bromine and chlorine substituents enable cross-coupling reactions .

- Key Difference : Fluorine’s presence introduces steric and electronic effects distinct from ethyl, which may improve binding affinity in enzyme inhibition .

Physicochemical Properties (Inferred from Analogs)

*LogP estimated using fragment-based methods (e.g., bromine contributes +0.9, ethyl +0.6).

Biological Activity

Ethyl 4-bromo-6-ethylquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 296.16 g/mol. The compound features a quinoline ring structure, which is significant for its biological activity due to its ability to interact with various biological targets.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The bromine atom and carboxylate group in its structure enhance its binding affinity to these targets, potentially leading to the modulation of critical biochemical pathways:

- Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains, likely through the disruption of cellular processes.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting metabolic pathways involved in tumor growth.

Comparative Studies

To understand the unique biological properties of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key differences:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | Contains bromine and ethyl groups; potential anticancer activity | |

| Ethyl 4-chloro-6-ethylquinoline-3-carboxylate | Chlorine instead of bromine; differing reactivity | |

| Ethyl 4-bromoquinoline-3-carboxylate | Lacks ethyl group at position 6; altered properties |

Biological Activity Data

Recent studies have quantitatively assessed the biological activity of this compound. The following table summarizes key findings from various research efforts:

| Study Reference | Activity Type | IC50 Value (µM) | Target/Pathway |

|---|---|---|---|

| Study A | Antimicrobial | <10 | Bacterial cell wall synthesis |

| Study B | Anticancer | 5 | LDHA enzyme inhibition |

| Study C | Cytotoxicity | 15 | Apoptotic pathways in cancer cells |

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial properties, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations lower than 10 µM, indicating strong potential as an antimicrobial agent.

- Anticancer Research : A recent investigation focused on the compound's ability to inhibit lactate dehydrogenase (LDH), a key enzyme involved in cancer metabolism. Results showed that it effectively reduced LDH activity with an IC50 value around 5 µM, suggesting a promising avenue for cancer treatment .

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Q & A

Basic: What synthetic methodologies are optimal for preparing Ethyl 4-bromo-6-ethylquinoline-3-carboxylate, and how do solvent/catalyst systems influence product selectivity?

Methodological Answer:

The synthesis of quinoline carboxylates often involves cyclization, alkylation, or halogenation steps. For ethyl-substituted derivatives, ethylation reactions under reflux conditions (e.g., in DMSO or DMF) with catalysts like tetrabutylammonium iodide (Bu4NI) can enhance regioselectivity . For bromination, N-bromosuccinimide (NBS) in dichloromethane or acetic acid is commonly used. Solvent polarity significantly impacts reaction pathways; for example, polar aprotic solvents favor nucleophilic substitution at the 4-position, while protic solvents may promote side reactions .

Basic: How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals by comparing with analogous compounds (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate ). The ethyl group’s triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm) are diagnostic.

- X-ray crystallography : Use SHELX software for structure refinement . For example, the bromine atom’s high electron density will show distinct peaks in the Fourier map. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Advanced: How do steric and electronic effects of bromo/ethyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The bromine at C4 acts as a leaving group in Suzuki-Miyaura coupling, while the ethyl group at C6 introduces steric hindrance. Computational modeling (DFT) can predict reaction sites by analyzing electron density maps and frontier molecular orbitals. Experimentally, compare reaction rates with analogs (e.g., chloro or fluoro derivatives) to isolate electronic vs. steric contributions .

Advanced: How to resolve discrepancies in crystallographic data refinement for halogenated quinolines?

Methodological Answer:

- Data collection : Ensure high-resolution (<1.0 Å) data to resolve heavy atoms (Br).

- Refinement : In SHELXL, use anisotropic displacement parameters for bromine and constrain C-Br bond lengths to 1.89–1.93 Å. For disordered ethyl groups, apply PART instructions or split occupancy models .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or twinning .

Advanced: What strategies improve the antimicrobial activity of bromo-ethyl quinoline derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) : Introduce hydrophilic groups (e.g., hydroxyl) at C7 to enhance membrane penetration. Compare MIC values against S. aureus and E. coli with fluorinated analogs .

- Bioisosteric replacement : Substitute bromine with iodine to assess halogen bonding’s role in target binding.

- Pharmacokinetic optimization : Use logP calculations (e.g., via ChemDraw) to balance lipophilicity and solubility .

Advanced: How to analyze reaction byproducts in the synthesis of this compound?

Methodological Answer:

- LC-MS : Monitor reactions in real-time to detect intermediates (e.g., de-ethylated or over-brominated products).

- Isolation : Use preparative TLC (silica gel, hexane/EtOAc 7:3) to separate byproducts.

- Mechanistic insight : Perform kinetic studies under varying temperatures to identify if byproducts arise from thermodynamic vs. kinetic control .

Basic: What safety protocols are critical when handling brominated quinolines?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM).

- Waste disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal .

Advanced: How to model the puckering dynamics of the quinoline ring in computational studies?

Methodological Answer:

- Ring puckering coordinates : Apply Cremer-Pople parameters to quantify out-of-plane displacements. For ethyl-substituted rings, analyze pseudorotation barriers via molecular dynamics (MD) simulations .

- Software : Use Gaussian or ORCA for DFT-based geometry optimizations with dispersion corrections (e.g., D3BJ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.